molecular formula C16H13N3O B13147699 (2,5-Dipyridin-3-ylpyridin-3-yl)methanol

(2,5-Dipyridin-3-ylpyridin-3-yl)methanol

Cat. No.: B13147699
M. Wt: 263.29 g/mol
InChI Key: KYQGBLDTLZTWAJ-UHFFFAOYSA-N
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Description

(2,5-Dipyridin-3-ylpyridin-3-yl)methanol is a complex organic compound that belongs to the class of pyridine derivatives. This compound features a methanol group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 2 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dipyridin-3-ylpyridin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dipyridin-3-ylpyridine, which is then subjected to a reduction reaction to introduce the methanol group. The reaction conditions often involve the use of reducing agents such as lithium aluminium hydride or sodium borohydride in an organic solvent like tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dipyridin-3-ylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

(2,5-Dipyridin-3-ylpyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,5-Dipyridin-3-ylpyridin-3-yl)methanol exerts its effects depends on its interaction with molecular targets. The pyridine rings can coordinate with metal ions, making it useful in coordination chemistry and catalysis. The methanol group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,5-Dipyridin-3-ylpyridin-3-yl)methanol apart is its unique structure with multiple pyridine rings and a methanol group. This combination provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

(2,5-dipyridin-3-ylpyridin-3-yl)methanol

InChI

InChI=1S/C16H13N3O/c20-11-15-7-14(12-3-1-5-17-8-12)10-19-16(15)13-4-2-6-18-9-13/h1-10,20H,11H2

InChI Key

KYQGBLDTLZTWAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)CO

Origin of Product

United States

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